molecular formula C18H15N3O4S B2664689 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886914-19-8

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2664689
CAS No.: 886914-19-8
M. Wt: 369.4
InChI Key: WTQITDFYMRHWFB-UHFFFAOYSA-N
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Description

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride in the presence of a base to yield the desired oxadiazole derivative . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes in bacteria and cancer cells . Additionally, it can interact with cell membranes, altering their permeability and leading to cell death .

Comparison with Similar Compounds

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other similar compounds, such as:

  • **N-(5-

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-13-4-2-3-12(9-13)17-20-21-18(25-17)19-16(22)11-5-6-14-15(10-11)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQITDFYMRHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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